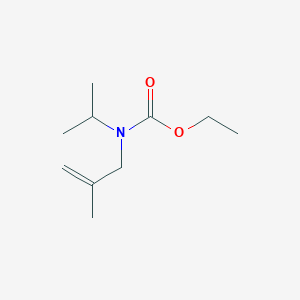
Ethyl (2-methylprop-2-en-1-yl)propan-2-ylcarbamate
Description
Ethyl (2-methylprop-2-en-1-yl)propan-2-ylcarbamate is an organic compound with a complex structure
Properties
CAS No. |
62371-20-4 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl N-(2-methylprop-2-enyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C10H19NO2/c1-6-13-10(12)11(9(4)5)7-8(2)3/h9H,2,6-7H2,1,3-5H3 |
InChI Key |
CEHMNIKOVZBACG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC(=C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-methylprop-2-en-1-yl)propan-2-ylcarbamate typically involves the reaction of 2-methylprop-2-en-1-ol with isocyanates under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-methylprop-2-en-1-yl)propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Ethyl (2-methylprop-2-en-1-yl)propan-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of polymers, coatings, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl (2-methylprop-2-en-1-yl)propan-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propen-1-ol: A related compound with similar structural features but different chemical properties.
Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Another compound with a similar backbone but different functional groups.
Uniqueness
Ethyl (2-methylprop-2-en-1-yl)propan-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


